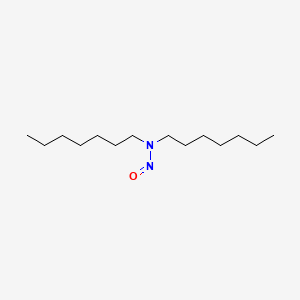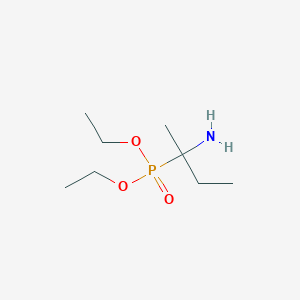
N,N-diheptylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diheptylnitrous amide is an organic compound belonging to the amide family, characterized by the presence of a nitrogen atom bonded to a carbonyl group. This compound is notable for its unique structure, which includes two heptyl groups attached to the nitrogen atom. Amides are significant in both biological systems and industrial applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diheptylnitrous amide typically involves the reaction of heptylamine with a nitrous acid derivative. One common method is the reaction of heptylamine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diheptylnitrous amide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to form heptanoic acid and heptylamine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Involves the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Hydrolysis: Heptanoic acid and heptylamine.
Reduction: Heptylamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-Diheptylnitrous amide has several applications in scientific research:
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amides.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N,N-diheptylnitrous amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, stabilizing the protein-ligand complex and altering the protein’s conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Diethylacetamide
Comparison
N,N-Diheptylnitrous amide is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to shorter-chain amides like DMF and DMA. These longer chains can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other amides may not be as effective .
Propriétés
Numéro CAS |
54986-34-4 |
|---|---|
Formule moléculaire |
C14H30N2O |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
N,N-diheptylnitrous amide |
InChI |
InChI=1S/C14H30N2O/c1-3-5-7-9-11-13-16(15-17)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
ZFMMKARRWWPADU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CCCCCCC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)









![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)



